3,4-diethoxy-1H-pyrrole
CAS No.: 169616-16-4
Cat. No.: VC0064959
Molecular Formula: C8H13NO2
Molecular Weight: 155.197
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 169616-16-4 |
---|---|
Molecular Formula | C8H13NO2 |
Molecular Weight | 155.197 |
IUPAC Name | 3,4-diethoxy-1H-pyrrole |
Standard InChI | InChI=1S/C8H13NO2/c1-3-10-7-5-9-6-8(7)11-4-2/h5-6,9H,3-4H2,1-2H3 |
Standard InChI Key | YHUFWBBAQORWGX-UHFFFAOYSA-N |
SMILES | CCOC1=CNC=C1OCC |
Introduction
Chemical Structure and Properties
Molecular Structure
3,4-Diethoxy-1H-pyrrole consists of a planar, aromatic pyrrole ring with two ethoxy substituents at the 3 and 4 positions. The molecular formula is C₈H₁₃NO₂, and it shares structural similarities with compounds like 3,4-dimethoxy-1H-pyrrole (C₆H₉NO₂), which has methoxy groups in place of ethoxy groups. The pyrrole core maintains its aromaticity with six π-electrons distributed across the five-membered ring. The nitrogen atom contributes two electrons to this aromatic system, while the remaining carbon atoms each contribute one electron to complete the sextet.
Structural Parameter | Expected Value |
---|---|
C-N bond length | 1.36-1.38 Å |
C-C bond length within ring | 1.37-1.42 Å |
C-O bond length (ethoxy) | 1.35-1.37 Å |
O-CH₂CH₃ bond length | 1.41-1.43 Å |
Pyrrole ring planarity | Nearly planar with slight deviations |
Physical Properties
Based on structural analogues such as 3,4-dimethoxy-1H-pyrrole and other disubstituted pyrroles, 3,4-diethoxy-1H-pyrrole would likely exhibit the following physical properties:
Property | Expected Characteristics |
---|---|
Physical state | Crystalline solid at room temperature |
Color | White to off-white |
Melting point | 75-95°C (estimated based on similar compounds) |
Solubility | Soluble in organic solvents (ethanol, dichloromethane, acetone); limited solubility in water |
Molar mass | 155.19 g/mol |
Odor | Characteristic mild, possibly sweet odor typical of substituted pyrroles |
The ethoxy groups would contribute to increased lipophilicity compared to methoxy-substituted analogues, potentially affecting its solubility profile and membrane permeability in biological systems.
Chemical Properties
3,4-Diethoxy-1H-pyrrole exhibits chemical properties characteristic of both pyrroles and ethers. The pyrrole ring displays aromatic character with electron-rich nature, making it susceptible to electrophilic substitution reactions. The N-H group acts as a weak acid (pKa ~15-17), capable of deprotonation under basic conditions. The ethoxy groups, being electron-donating, further enhance the electron density of the pyrrole ring, particularly at positions 2 and 5.
Key chemical properties include:
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Enhanced nucleophilicity at the 2 and 5 positions due to the electron-donating effect of the ethoxy groups
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Reduced reactivity toward electrophilic substitution at positions 3 and 4 due to steric hindrance from the ethoxy groups
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Potential for hydrogen bonding through the N-H moiety
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Susceptibility to oxidation, particularly at the 2 and 5 positions
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Potential for coordination with metals through the nitrogen and oxygen atoms
Synthesis Methods
Modified Paal-Knorr Synthesis
A modified Paal-Knorr synthesis represents one of the most direct approaches, starting from an appropriately substituted 1,4-diketone precursor. This method would involve the condensation of a 2,5-diethoxy-1,4-diketone with ammonia or an ammonium source.
Functionalization of Pyrrole
This approach would involve the direct functionalization of pyrrole through a sequence of:
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Protection of the pyrrole nitrogen (using groups such as p-toluenesulfonyl)
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Regioselective bromination or iodination at positions 3 and 4
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Copper or palladium-catalyzed ethoxylation
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Deprotection to reveal the final product
Cycloaddition Approach
A [3+2] cycloaddition strategy using appropriate azomethine ylides with ethoxy-substituted alkenes could provide access to the desired compound after oxidation to establish aromaticity.
Reaction Conditions
The synthesis of 3,4-diethoxy-1H-pyrrole would typically require careful control of reaction conditions. Based on the synthesis of similar compounds, the following conditions would be critical:
Synthetic Approach | Key Reaction Conditions |
---|---|
Paal-Knorr Synthesis | Temperature: 80-120°C Solvent: Acetic acid or toluene Catalyst: Lewis acids (e.g., FeCl₃) Time: 4-24 hours |
Functionalization of Pyrrole | Protection: NaH/TsCl, 0°C to RT Halogenation: NBS or NIS, -78°C to RT Ethoxylation: CuI/K₂CO₃/ethanol, 80-110°C Deprotection: NaOH/MeOH, reflux |
Cycloaddition | Temperature: 80-120°C Solvent: Toluene or xylene Oxidant: DDQ or chloranil Time: 12-48 hours |
The regioselectivity in functionalizing pyrrole represents a particular challenge, potentially requiring careful protection/deprotection strategies and controlled reaction conditions to achieve the desired substitution pattern.
Reactivity
Characteristic Reactions
3,4-Diethoxy-1H-pyrrole would be expected to undergo several characteristic reactions:
Electrophilic Aromatic Substitution
The compound would undergo electrophilic substitution preferentially at positions 2 and 5, as the 3 and 4 positions are blocked by the ethoxy groups. Common electrophilic substitutions would include:
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Formylation (Vilsmeier-Haack reaction)
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Acylation (Friedel-Crafts)
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Halogenation
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Nitration (under mild conditions)
N-Functionalization
The pyrrole N-H can be deprotonated and functionalized with various electrophiles:
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Alkylation with alkyl halides
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Acylation to form N-acyl derivatives
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Sulfonylation to form N-sulfonyl derivatives
Oxidation and Reduction
The compound may undergo:
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Oxidation at the 2,5-positions to form carbonyl compounds
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Reduction of the pyrrole ring to form pyrrolidine derivatives
Comparison with Similar Compounds
Comparing 3,4-diethoxy-1H-pyrrole with structurally related compounds provides insight into its chemical behavior:
The presence of ethoxy groups in 3,4-diethoxy-1H-pyrrole would make it more electron-rich than 3,4-diethylpyrrole but possibly less reactive at positions 2 and 5 than unsubstituted pyrrole due to steric effects .
Applications
Materials Science
The compound could serve as a building block for:
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Conducting polymers, potentially with tunable electronic properties
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Functional materials for electronic and optical applications
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Sensors and molecular recognition systems
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Coordination chemistry, utilizing both the pyrrole nitrogen and ethoxy oxygen atoms
Organic Synthesis
3,4-Diethoxy-1H-pyrrole could function as:
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A synthetic intermediate for more complex heterocyclic systems
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A building block for natural product synthesis
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A component in multicomponent reactions
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A precursor for pyrrole-containing macrocyclic compounds
Therapeutic Area | Potential Mechanism | Structural Advantage |
---|---|---|
Anticancer agents | Enzyme inhibition (e.g., kinases, LSD1) | Ethoxy groups may enhance binding to specific protein targets |
Antimicrobial compounds | Cell membrane disruption; enzyme inhibition | Lipophilic nature may enhance cellular penetration |
Anti-inflammatory agents | COX/LOX inhibition | Electron-rich system could participate in key interactions |
Antioxidants | Free radical scavenging | Electron-rich aromatic system |
Pyrrole derivatives with substituents at the 3 and 4 positions have shown promising biological activities, including anticancer, antimicrobial, and antitubercular properties. The ethoxy groups in 3,4-diethoxy-1H-pyrrole could potentially enhance its drug-like properties, including membrane permeability and target binding.
Spectroscopic Characterization
The spectroscopic profile of 3,4-diethoxy-1H-pyrrole would be instrumental for its identification and structural confirmation. Predicted spectroscopic characteristics include:
¹H NMR
Predicted key signals:
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N-H proton: broad singlet at δ 7.8-8.3 ppm
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Pyrrole C2-H and C5-H: doublets at δ 6.1-6.5 ppm
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Ethoxy -CH₂- groups: quartets at δ 3.9-4.2 ppm
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Ethoxy -CH₃ groups: triplets at δ 1.3-1.5 ppm
¹³C NMR
Predicted key signals:
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Pyrrole C3 and C4 (with ethoxy groups): δ 140-145 ppm
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Pyrrole C2 and C5: δ 110-115 ppm
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Ethoxy -CH₂- carbons: δ 65-70 ppm
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Ethoxy -CH₃ carbons: δ 14-16 ppm
Infrared Spectroscopy
Key expected absorptions:
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N-H stretching: 3380-3420 cm⁻¹
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C-H stretching (aromatic): 3100-3150 cm⁻¹
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C-H stretching (aliphatic): 2850-2950 cm⁻¹
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C=C stretching (pyrrole ring): 1500-1550 cm⁻¹
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C-O-C stretching (ethoxy): 1050-1200 cm⁻¹
Mass Spectrometry
Characteristic fragmentation pattern would likely include:
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Molecular ion peak at m/z 155
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Loss of ethyl fragments (m/z 126, 97)
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Cleavage of ethoxy groups (m/z 110, 65)
Future Research Directions
Several promising research avenues could be explored for 3,4-diethoxy-1H-pyrrole:
Synthetic Methodology Development
Optimization of synthetic routes specifically tailored for 3,4-diethoxy-1H-pyrrole would be valuable, focusing on:
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Regioselective functionalization strategies
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Green chemistry approaches with reduced environmental impact
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Scalable synthesis methods for industrial applications
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Asymmetric synthesis if chiral derivatives are targeted
Structure-Activity Relationship Studies
Comprehensive investigation of how structural modifications affect properties and applications:
Advanced Materials Development
Exploration of the compound's potential in materials science:
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Polymerization studies to create novel conducting polymers
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Investigation of optical properties for sensing applications
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Development of coordination complexes with transition metals
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Creation of self-assembling supramolecular structures
Biological Activity Screening
Thorough evaluation of the compound and its derivatives for biological activities:
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Anticancer screening against diverse cell lines
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Antimicrobial testing against resistant pathogens
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Enzyme inhibition assays for therapeutic targets
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Structure-based drug design incorporating the 3,4-diethoxy-1H-pyrrole scaffold
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